![molecular formula C21H21N3OS B2652476 6-methyl-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897466-25-0](/img/structure/B2652476.png)
6-methyl-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole
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Overview
Description
“6-methyl-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole” is a complex compound with a benzothiazole core structure . It is a synthetic opioid typically classed as a 1-cinnamylpiperazine . The covalent bonds and functional groups present in this chemical make it a subject of interest for medicinal chemistry and drug discovery efforts .
Synthesis Analysis
The synthesis of this compound involves a multi-step procedure . An accessible method has been developed for the synthesis of similar compounds . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The molecular structure of this compound was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The compound’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include intramolecular cyclization . The presence of a bromine atom or methyl group in the para position of the aromatic ring inhibits the process .Scientific Research Applications
Fluorescent Probes for Nucleic Acid Structures
The compound can be used as a far-red fluorescent probe for canonical and non-canonical nucleic acid structures. These probes are vital for real-time imaging of nucleic acids in live cells as they provide good resolution and minimal perturbation of the cell under investigation .
Design and Synthesis of Fluorescent Probes
The compound can be used in the design and synthesis of fluorescent probes. These probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety .
Anti-tubercular Compounds
Benzothiazole based compounds, such as this one, have been synthesized and shown to have anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Antimicrobial Agents
The compound can be used in the synthesis of antimicrobial agents. In general, chalcones containing heterocycles have shown significant antimicrobial activity .
Anti-inflammatory and Analgesic Activities
Some derivatives of the compound have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index .
Fluorescent Sensors for Biological Applications
The compound can be used in the development of fluorescent sensors for biological applications. These sensors can detect biomolecules or molecular activities within cells through fluorescence signals .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-16-7-9-18-19(15-16)26-21(22-18)24-13-11-23(12-14-24)20(25)10-8-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILIYOBWYVHEJY-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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